Ferrous bromide

説明

特性

IUPAC Name |

iron(2+);dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCHYNMREWYSKH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

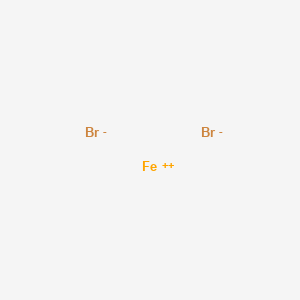

[Fe+2].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeBr2, Br2Fe | |

| Record name | iron(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to dark brown hygroscopic solid; Soluble in water; [Merck Index] Yellow odorless granules; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |

| Record name | Ferrous bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7789-46-0 | |

| Record name | Ferrous bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron bromide (FeBr2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA3X054RBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ferrous Bromide from Iron and Hydrobromic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ferrous bromide (FeBr₂) through the reaction of elemental iron with hydrobromic acid. This compound is a valuable precursor and catalyst in various chemical processes, including organic synthesis and the development of magnetic materials.[1][2] Its utility in the synthesis of organic bromides makes it a compound of interest for pharmaceutical and agrochemical research.[1] This document outlines the fundamental chemical principles, a detailed experimental protocol, and critical considerations for the successful synthesis and handling of this compound.

Core Chemical Principles

The synthesis of this compound from iron and hydrobromic acid is a single displacement, oxidation-reduction (redox) reaction.[3][4] In this process, elemental iron (Fe) is oxidized to its +2 state (ferrous iron), while the hydrogen in hydrobromic acid (HBr) is reduced, forming hydrogen gas (H₂).

The balanced chemical equation for this reaction is:

Fe(s) + 2HBr(aq) → FeBr₂(aq) + H₂(g) [3][4][5]

In this reaction, hydrobromic acid acts as the oxidizing agent, and iron serves as the reducing agent.[3] The product, this compound, is initially formed in an aqueous solution.[6] Obtaining the anhydrous form requires additional steps, as direct heating of the hydrated salt can lead to oxidation and hydrolysis, forming iron hydroxides or oxides.[6]

Quantitative Data and Physical Properties

The following table summarizes the key quantitative data based on the stoichiometry of the reaction and the physical properties of the resulting compound.

| Parameter | Value | Unit | Notes |

| Reactant Molar Masses | |||

| Iron (Fe) | ~55.85 | g/mol | [4] |

| Hydrobromic Acid (HBr) | ~80.91 | g/mol | [4] |

| Product Molar Mass | |||

| Anhydrous this compound (FeBr₂) | 215.65 | g/mol | [1][7] |

| Stoichiometric Ratio | |||

| Fe : HBr | 1 : 2 | molar | [4][5] |

| Physical Properties of Anhydrous FeBr₂ | |||

| Appearance | Yellow or brownish solid | - | [7] |

| Density | 4.63 | g/cm³ | [1][7] |

| Melting Point | 684 | °C | [1][7] |

| Boiling Point | 934 | °C | [1][7] |

| Solubility | Soluble in water, THF, methanol (B129727), ethanol | - | [2][7] |

Detailed Experimental Protocol

This section details a standard laboratory procedure for the synthesis of aqueous this compound, followed by considerations for isolating the anhydrous salt.

Objective: To synthesize this compound (FeBr₂) via the reaction of iron powder with hydrobromic acid.

Materials:

-

Fine iron powder (reduced iron)

-

Concentrated hydrobromic acid (HBr), typically 48%

-

Deionized water, deoxygenated

-

Methanol (for an alternative synthesis route)[7]

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Schlenk line or glove box for handling air-sensitive materials

-

Filtration apparatus (e.g., Büchner funnel or cannula)

-

Vacuum pump

Procedure:

-

Reactant Preparation:

-

Carefully weigh a stoichiometric amount of fine iron powder. For example, to react with 2 moles of HBr, use approximately 55.85 g of iron.

-

Under an inert atmosphere to prevent premature oxidation, add the iron powder to the round-bottom flask.

-

-

Reaction Execution:

-

Slowly add a stoichiometric excess of concentrated hydrobromic acid to the flask containing the iron powder. The reaction is exothermic and will produce hydrogen gas. Ensure proper ventilation in a fume hood.

-

The balanced reaction requires a 1:2 molar ratio of Fe to HBr.[4][5] A slight excess of acid can ensure complete reaction of the iron.

-

The reaction may proceed slowly at room temperature.[8] Gentle heating and stirring can be applied to increase the reaction rate.

-

Fit the flask with a reflux condenser and continue to stir the mixture until the evolution of hydrogen gas ceases, indicating the completion of the reaction. The solution will typically appear pale green, characteristic of the hexahydrated this compound complex.[9]

-

-

Product Isolation (Aqueous/Hydrated Form):

-

Once the reaction is complete, allow the solution to cool to room temperature.

-

Filter the hot solution under an inert atmosphere to remove any unreacted iron and other solid impurities.

-

Cool the filtrate to induce crystallization of this compound hydrates, most commonly the pale green hexahydrate, FeBr₂·6H₂O.[2]

-

-

Dehydration to Anhydrous this compound:

-

Obtaining anhydrous FeBr₂ from its hydrated form is challenging due to its susceptibility to oxidation and hydrolysis.[6]

-

A common method involves heating the hydrated salt in a stream of dry hydrogen bromide gas at elevated temperatures (e.g., 400 °C).[2]

-

Alternatively, heating the methanol solvate complex ([Fe(MeOH)₆]Br₂) in a vacuum can yield pure, anhydrous FeBr₂.[7]

-

Safety Precautions:

-

Hydrobromic acid is corrosive and can cause severe burns. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction produces flammable hydrogen gas. Ensure the apparatus is well-ventilated and away from ignition sources.

-

This compound is hygroscopic and air-sensitive.[2] Handle and store the final product under an inert atmosphere (e.g., in a glove box or desiccator with a drying agent).[9]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the underlying chemical reaction pathway.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for this compound synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Fe + 2 HBr → FeBr2 + H2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. Hydrobromic acid dissolves solid iron according to the reaction:Fe(s) - Tro 4th Edition Ch 4 Problem 31a [pearson.com]

- 5. brainly.com [brainly.com]

- 6. Page loading... [guidechem.com]

- 7. Iron(II) bromide - Wikipedia [en.wikipedia.org]

- 8. Solved A chemist wishes to convert iron into iron(II) | Chegg.com [chegg.com]

- 9. Reddit - The heart of the internet [reddit.com]

Crystal Structure of Anhydrous Ferrous Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous ferrous bromide (FeBr₂), an inorganic compound with significant applications in catalysis and as a precursor for other iron compounds, possesses a well-defined crystal structure that dictates its physicochemical properties. This technical guide provides a comprehensive overview of the crystal structure of anhydrous FeBr₂, detailing its crystallographic parameters, atomic arrangement, and the experimental methodologies employed for its synthesis and characterization. The information is presented to be a valuable resource for researchers and professionals in materials science, chemistry, and drug development.

Introduction

Iron(II) bromide, in its anhydrous form, is a yellow to brownish paramagnetic solid.[1][2] Its crystal structure is a key determinant of its reactivity and physical characteristics. Understanding this structure is crucial for its application in various fields, including as a Lewis acid catalyst in organic synthesis and as an intermediate in the synthesis of porphyrins.[3] This document outlines the crystallographic data of anhydrous FeBr₂ and provides detailed experimental protocols for its preparation and analysis.

Crystal Structure and Properties

Anhydrous this compound crystallizes in a trigonal crystal system, adopting a cadmium iodide (CdI₂) type structure.[2][4][5] This structure consists of close-packed layers of bromide ions with iron(II) ions occupying the octahedral holes between alternating layers.[2] This layered, polymeric structure is a common motif for metal halides.[2]

Crystallographic Data

The crystallographic parameters for anhydrous this compound have been determined through X-ray diffraction studies. The data from various sources are summarized in the table below for easy comparison.

| Parameter | Value (Materials Project)[6][7] | Value (Catalyst Hub)[8] | Value (ResearchGate)[9] |

| Crystal System | Trigonal | Hexagonal | Hexagonal |

| Space Group | P-3m1 (No. 164) | P-3m1 (No. 164) | P-3m1 (No. 164) |

| Lattice Parameters | |||

| a | 6.56 Å | 3.728 Å | 3.77 Å |

| b | 3.72 Å | 3.728 Å | - |

| c | 6.50 Å | 6.558 Å | 6.22 Å |

| α | 90.00° | 90.000° | - |

| β | 90.34° | 90.000° | - |

| γ | 90.00° | 120.000° | - |

| Unit Cell Volume | 158.69 ų | 78.930 ų | - |

| Density | 4.51 g/cm³ | 4.537 g/cm³ | - |

| Fe-Br Bond Lengths | 2.61 Å (x4), 2.65 Å (x2) | 2.62 Å | - |

Note: The discrepancies in lattice parameters may arise from different experimental conditions or computational models.

Atomic Coordination

In the FeBr₂ crystal lattice, each Fe²⁺ ion is octahedrally coordinated to six Br⁻ ions.[6][7] These FeBr₆ octahedra share edges to form two-dimensional sheets.[6][7] The bromide ions are, in turn, coordinated to three neighboring iron(II) ions in a distorted T-shaped geometry.[6][7]

Caption: Octahedral coordination of a central Fe²⁺ ion by six Br⁻ ions in the FeBr₂ crystal structure.

Experimental Protocols

Synthesis of Anhydrous this compound

Several methods for the synthesis of anhydrous FeBr₂ have been reported. Below are protocols for three common methods.

Method 1: From Iron and Hydrobromic Acid in Methanol (B129727) [8]

-

Reaction: Add iron powder to a methanol solution of concentrated hydrobromic acid. This reaction forms the methanol solvate [Fe(MeOH)₆]Br₂ and hydrogen gas.

-

Isolation: Isolate the resulting methanol solvate complex.

-

Dehydration: Heat the isolated complex under vacuum to remove the methanol and obtain pure, anhydrous FeBr₂. Note: Specific temperature and vacuum conditions are not detailed in the available literature and may require optimization.

Method 2: Direct Reaction of Iron and Bromine [5]

-

Reaction: Pass bromine vapor or hydrogen bromide gas over iron metal at an elevated temperature (e.g., red heat or 400°C for HBr).[5]

-

Collection: The anhydrous FeBr₂ is formed directly. Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions due to the hazardous nature of bromine and hydrogen bromide.

Method 3: Ionic Liquid-Mediated Synthesis [6]

-

Preparation: In a 15 mL polytetrafluoroethylene reactor, combine 0.01 mol (1.6 g) of liquid bromine and 0.01 mol (2.19 g) of 1-n-butyl-3-methylimidazolium bromide ([bmim]Br) ionic liquid. Stir at room temperature for 10 minutes.

-

Reaction: Add 0.01 mol (0.56 g) of reduced iron powder to the mixture. Seal the reactor and heat to the desired reaction temperature while stirring.

-

Workup: After the reaction is complete, cool the system to room temperature and slowly open the reactor.

-

Extraction: Extract the product from the ionic liquid using diethyl ether (5 x 10 mL).

-

Isolation: Concentrate the combined ether extracts and distill to obtain the anhydrous FeBr₂. The yield can be determined by weighing the final product.

Caption: A generalized workflow for the synthesis and characterization of anhydrous this compound.

Crystal Structure Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction is the primary technique used to determine the crystal structure of anhydrous FeBr₂.

-

Sample Preparation: The anhydrous FeBr₂ sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Data Collection: The powder is mounted in a powder diffractometer. A monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å) is directed at the sample. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the Rietveld method. This technique involves fitting a calculated diffraction profile to the experimental data. The refinement of the calculated profile allows for the determination of the lattice parameters, atomic positions, and other structural details. Various software packages are available for performing Rietveld refinement.

Conclusion

The crystal structure of anhydrous this compound is well-characterized as a trigonal system with the P-3m1 space group, adopting a CdI₂-type layered structure. This guide has provided a summary of its crystallographic data and detailed several experimental protocols for its synthesis and characterization. This information serves as a valuable technical resource for scientists and researchers working with this compound, enabling a deeper understanding of its properties and facilitating its application in various chemical and material science endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron(III) bromide - Wikipedia [en.wikipedia.org]

- 3. Iron(II) bromide, anhydrous | Dibromoiron | FeBr2 - Ereztech [ereztech.com]

- 4. youtube.com [youtube.com]

- 5. 27. X-Ray Spectrometer — Modern Lab Experiments documentation [wanda.fiu.edu]

- 6. Page loading... [wap.guidechem.com]

- 7. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 8. Iron(II) bromide - Wikipedia [en.wikipedia.org]

- 9. people.umass.edu [people.umass.edu]

Unveiling the Magnetic Secrets of Ferrous Bromide at Cryogenic Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating magnetic properties of ferrous bromide (FeBr₂) at low temperatures. This compound, an inorganic compound with the chemical formula FeBr₂, serves as a model system for studying a variety of magnetic phenomena, making it a subject of significant interest in condensed matter physics and materials science.[1] At room temperature, FeBr₂ is paramagnetic; however, upon cooling, it exhibits a rich and complex magnetic behavior, including a transition to an antiferromagnetic state and field-induced metamagnetism.[1][2] This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers and professionals in related fields.

Low-Temperature Magnetic Characteristics of this compound

This compound crystallizes in the CdI₂-type hexagonal layered structure.[3][4] Below a critical temperature known as the Néel temperature (Tₙ), the magnetic moments of the Fe²⁺ ions, which are ferromagnetically aligned within the ab-plane, order antiferromagnetically between adjacent planes along the c-axis.[4][5] This transition to an antiferromagnetic state occurs at approximately 14.2 K in the absence of an external magnetic field.[4][5]

A key feature of FeBr₂ at low temperatures is its metamagnetism.[1] When a sufficiently strong external magnetic field is applied along the c-axis (the easy axis of magnetization), the antiferromagnetic ordering is overcome, and the material undergoes a sharp, first-order transition to a nearly saturated ferromagnetic state.[3] This field-induced transition is a hallmark of metamagnetic materials.

Quantitative Magnetic Data

The following tables summarize the key quantitative magnetic properties of this compound at low temperatures, compiled from various experimental studies.

| Property | Value | Conditions |

| Néel Temperature (Tₙ) | ~14.2 K | Zero external magnetic field |

| Metamagnetic Transition Field (Hₘ) | ~31.5 kOe (3.15 T) | At 4.2 K, with the field applied along the c-axis |

| Spontaneous Magnetization per Fe²⁺ ion | 4.05 ± 0.2 µₑ | At 4.2 K, after the metamagnetic transition |

| Tricritical Point (Tₜ, Hₜ) | Tₜ ≈ 4.6 K, Hₜ ≈ 2.88 T | The point where the nature of the phase transition changes from first-order to second-order |

Table 1: Key Magnetic Properties of this compound.

| Applied Magnetic Field (T) | Transition Temperature (K) | Anomaly Type |

| 1.4 ≤ H ≤ 2.9 | Two distinct anomalies observed | Paramagnetic to antiferromagnetic transition (higher T) and a new phase transition (lower T) |

| 2.9 ≤ H ≤ 3.3 | A third peak appears | Indication of the metamagnetic transition |

Table 2: Specific Heat Anomalies of this compound in an External Magnetic Field. [4][6]

Experimental Protocols

The characterization of the low-temperature magnetic properties of this compound involves several key experimental techniques. Below are detailed methodologies for these experiments.

Vibrating Sample Magnetometry (VSM)

Objective: To measure the magnetization of a FeBr₂ sample as a function of temperature and applied magnetic field.

Methodology:

-

Sample Preparation: A single crystal of FeBr₂ is oriented with its c-axis parallel to the direction of the applied magnetic field. The sample is mounted on a sample holder made of a non-magnetic material.

-

Zero-Field-Cooled (ZFC) Measurement:

-

The sample is cooled from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

-

At the base temperature, a small magnetic field (e.g., 100 Oe) is applied.

-

The magnetization is then recorded as the sample is warmed up to a temperature above the Néel temperature.

-

-

Field-Cooled (FC) Measurement:

-

The sample is cooled from above the Néel temperature to the base temperature in the presence of a constant applied magnetic field (e.g., 100 Oe).

-

The magnetization is measured as the sample is warmed up in the same applied field.

-

-

Isothermal Magnetization (M-H) Curves:

-

The sample is held at a constant temperature below the Néel temperature (e.g., 4.2 K).

-

The external magnetic field is swept from zero to a value exceeding the metamagnetic transition field and then back to zero to trace the hysteresis loop.

-

Specific Heat Measurement

Objective: To measure the heat capacity of FeBr₂ as a function of temperature in various applied magnetic fields to identify phase transitions.

Methodology:

-

Sample Preparation: A small, well-characterized single crystal of FeBr₂ is used.

-

Calorimeter Setup: The sample is mounted on a sapphire disc in a quasi-adiabatic calorimeter. A thermometer and a heater are attached to the disc.

-

Measurement Procedure:

-

The sample is cooled to the lowest desired temperature.

-

A known amount of heat is applied to the sample through the heater, causing a small increase in temperature.

-

The heat capacity is calculated from the heat input and the resulting temperature change.

-

This process is repeated at various temperatures to obtain the temperature dependence of the specific heat.

-

The entire measurement is then repeated under different constant applied magnetic fields oriented along the c-axis of the crystal.

-

-

Data Analysis: The magnetic contribution to the specific heat is obtained by subtracting the lattice contribution, which can be estimated from measurements of a non-magnetic, isostructural compound (e.g., CdBr₂).[4]

Neutron Diffraction

Objective: To determine the magnetic structure of FeBr₂ below its Néel temperature.

Methodology:

-

Sample Preparation: A powdered sample of high-purity FeBr₂ or a single crystal is loaded into a sample holder suitable for low-temperature neutron diffraction experiments.

-

Data Collection above Tₙ: A neutron diffraction pattern is collected at a temperature above the Néel temperature (in the paramagnetic phase) to determine the crystal structure.

-

Data Collection below Tₙ: The sample is cooled to a temperature below the Néel temperature (e.g., 4.2 K), and another diffraction pattern is recorded. The appearance of new Bragg peaks, which are absent in the paramagnetic phase, indicates magnetic ordering.

-

Data Analysis and Refinement:

-

The positions and intensities of the magnetic Bragg peaks are used to determine the magnetic unit cell and the arrangement of the magnetic moments.

-

The magnetic structure is refined using software like FullProf or GSAS, which allows for the simultaneous refinement of both the crystal and magnetic structures.[1][4][7]

-

Visualizations

The following diagrams illustrate key concepts related to the magnetic properties of this compound.

Caption: Antiferromagnetic spin structure of FeBr₂ below Tₙ.

Caption: Magnetic phase transitions of FeBr₂.

Caption: Experimental workflow for magnetic characterization.

References

- 1. Magnetic structure refinement with neutron powder diffraction data using GSAS: A tutorial | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. Analysis of magnetic structures in JANA2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. psi.ch [psi.ch]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

Electronic configuration of iron in ferrous bromide

An In-depth Technical Guide to the Electronic Configuration of Iron in Ferrous Bromide

Abstract

This technical guide provides a comprehensive analysis of the electronic configuration of the iron center in this compound (FeBr₂). Utilizing the framework of Crystal Field Theory (CFT), this document elucidates the oxidation state of iron, the d-orbital splitting in the crystalline solid, and the resulting high-spin electronic configuration. The theoretical principles are substantiated with quantitative data and detailed protocols for experimental verification using UV-Visible Spectroscopy and Magnetic Susceptibility measurements. This whitepaper is intended for researchers, scientists, and professionals in chemistry and materials science, offering foundational knowledge crucial for understanding the magnetic and spectroscopic properties of this compound.

Theoretical Framework: The Iron(II) Cation

The electronic configuration of an element is fundamental to understanding its chemical behavior. For a neutral iron atom (Fe), with an atomic number of 26, the configuration is [Ar] 3d⁶ 4s².[1][2] In ionic compounds, iron typically exists in one of two common oxidation states: +2 (ferrous) or +3 (ferric).

In this compound (FeBr₂), the bromide anion (Br⁻) carries a charge of -1. To maintain charge neutrality in the compound, the iron cation must possess a +2 charge.[3] This ferrous ion (Fe²⁺) is formed by the loss of the two outermost electrons from the neutral atom. According to the principles of ionization for transition metals, electrons are first removed from the shell with the highest principal quantum number, which in this case is the 4s orbital.[2][4][5][6]

Therefore, the ground-state electronic configuration of the gaseous Fe²⁺ ion is [Ar] 3d⁶ .[1][4][5][6]

| Species | Atomic Number (Z) | Electronic Configuration |

| Iron Atom (Fe) | 26 | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁶ 4s² or [Ar] 3d⁶ 4s² |

| Ferrous Ion (Fe²⁺) | 26 (24 electrons) | 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁶ or [Ar] 3d⁶ |

Crystal Field Theory and d-Orbital Splitting in this compound

While the [Ar] 3d⁶ configuration describes the free ion, the arrangement of these d-electrons is altered in the presence of surrounding ligands in a crystal lattice. Crystal Field Theory (CFT) provides a robust model for this phenomenon, treating the ligands as point charges that interact electrostatically with the d-orbitals of the central metal ion.[7][8]

Coordination Geometry and Ligand Field

Solid-state analysis of this compound reveals that it adopts a polymeric cadmium iodide (CdI₂) crystal structure.[9] In this arrangement, each Fe²⁺ ion is coordinated to six bromide ions, forming an octahedral geometry .[9][10] The six Br⁻ ligands are positioned along the ±x, ±y, and ±z axes, creating an octahedral crystal field.

This field removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels:[11][12]

-

t₂g set : A lower-energy, triply degenerate set comprising the d_xy_, d_xz_, and d_yz_ orbitals, which are oriented between the coordinate axes and thus experience less electrostatic repulsion from the ligands.[8][12]

-

e_g_ set : A higher-energy, doubly degenerate set comprising the d_z²_ and d_x²-y²_ orbitals, which point directly towards the ligands along the axes and experience greater repulsion.[8][12]

The energy separation between these two sets is denoted as the crystal field splitting energy, Δ_oct_ (or 10Dq).[7][8]

High-Spin Configuration

The specific arrangement of the six d-electrons of Fe²⁺ within the split t₂g and e_g_ orbitals depends on the relative magnitudes of Δ_oct_ and the electron pairing energy (P). Bromide (Br⁻) is classified as a weak-field ligand in the spectrochemical series, meaning it induces a relatively small Δ_oct_.

For FeBr₂, the splitting energy is less than the energy required to pair electrons in the same orbital (Δ_oct_ < P). Consequently, electrons will occupy the higher-energy e_g_ orbitals before pairing up in the lower-energy t₂g orbitals, maximizing the number of unpaired electrons. This arrangement is known as a high-spin configuration.[12][13]

The filling of the d-orbitals for a d⁶ high-spin complex proceeds as follows: the first five electrons singly occupy each of the five d-orbitals (three in t₂g, two in e_g_) according to Hund's rule, and the sixth electron pairs up in one of the t₂g orbitals.[11] This results in the final electronic configuration for iron in this compound: t₂g⁴ e_g² .[13][14]

Caption: d-orbital splitting for a high-spin d⁶ ion (Fe²⁺) in an octahedral field.

Quantitative Data and Magnetic Properties

The t₂g⁴ e_g² configuration possesses four unpaired electrons , which imparts significant paramagnetic properties to this compound.[9][11] The theoretical spin-only magnetic moment (μ_so_) can be calculated using the formula:

μ_so_ = √[n(n+2)]

where n is the number of unpaired electrons. For FeBr₂, with n=4:

μ_so_ = √[4(4+2)] = √24 ≈ 4.90 Bohr Magnetons (μ_B_)

Experimental measurements confirm this high-spin state. While values vary slightly depending on the method, they are consistently in the range expected for four unpaired electrons, accounting for some orbital angular momentum contribution.[15]

| Parameter | Theoretical Value | Experimental Value |

| Oxidation State of Iron | +2 | +2 |

| d-electron Count | 6 | 6 |

| Unpaired Electrons (n) | 4 | 4 |

| Spin-Only Magnetic Moment | ~4.90 μ_B_ | 4.0 - 4.4 μ_B_[10][15] |

Experimental Protocols for Verification

The electronic configuration of iron in FeBr₂ can be confirmed through spectroscopic and magnetic characterization techniques.

Protocol: UV-Visible Spectroscopy

Objective: To measure the d-d electronic transitions and determine the crystal field splitting energy (Δ_oct_).

Methodology:

-

Sample Preparation: Prepare a solution of FeBr₂ of known concentration using a non-coordinating or weakly coordinating solvent (e.g., acetonitrile) to minimize displacement of the bromide ligands. All handling should be performed in an inert atmosphere (e.g., a glovebox) as Fe(II) salts are susceptible to oxidation.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer calibrated according to standard procedures.

-

Data Acquisition:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching cuvette with the FeBr₂ solution.

-

Scan a wavelength range from approximately 300 nm to 1100 nm to cover the visible and near-infrared regions where d-d transitions for Fe(II) typically occur.[16][17]

-

-

Data Analysis:

-

The resulting spectrum will show absorbance as a function of wavelength. For high-spin d⁶ complexes, a broad, weak absorption band corresponding to the spin-allowed t₂g → e_g_ transition is expected.

-

Identify the wavelength of maximum absorbance (λ_max_).

-

Calculate the energy of this transition, which corresponds to Δ_oct_, using the equation: Δ_oct_ = hc/λ_max_, where h is Planck's constant, and c is the speed of light.

-

Protocol: Magnetic Susceptibility Measurement

Objective: To determine the effective magnetic moment (μ_eff_) and thereby confirm the number of unpaired electrons.

Methodology (Gouy Method):

-

Sample Preparation: A finely powdered, dry sample of FeBr₂ is packed uniformly into a cylindrical sample tube (Gouy tube) of a known length and cross-sectional area.

-

Instrumentation: A Gouy balance, which consists of an analytical balance and a strong electromagnet, is used.[18]

-

Data Acquisition:

-

The sample tube is suspended from the balance and positioned so that its bottom is in the center of the magnetic field, and its top is outside the field.

-

The apparent mass of the sample is measured with the magnetic field off (m_off_).

-

The magnetic field is turned on to a calibrated strength, and the new apparent mass is measured (m_on_). Paramagnetic samples will be pulled into the field, resulting in an increase in apparent mass.[18]

-

-

Data Analysis:

-

The change in mass (Δm = m_on_ - m_off_) is used to calculate the gram magnetic susceptibility (χ_g_).

-

This value is converted to the molar magnetic susceptibility (χ_M_) and corrected for the diamagnetic contributions of the Fe²⁺ and Br⁻ ions.

-

The effective magnetic moment (μ_eff_) is calculated from the corrected molar susceptibility using the equation: μ_eff_ = 2.828 * √(χ_M_ * T), where T is the absolute temperature.

-

The resulting μ_eff_ is compared to the theoretical spin-only value to determine the number of unpaired electrons.

-

Caption: Workflow for the experimental characterization of FeBr₂.

Conclusion

The electronic configuration of iron in this compound (FeBr₂) is definitively characterized as a high-spin d⁶ system . The Fe²⁺ cation, possessing six d-electrons, is situated in an octahedral crystal field generated by six surrounding bromide ligands. As Br⁻ is a weak-field ligand, the crystal field splitting energy is insufficient to overcome electron pairing energy, leading to the t₂g⁴ e_g² configuration with four unpaired electrons. This theoretical model is strongly supported by quantitative magnetic susceptibility data and can be experimentally verified through spectroscopic analysis. A thorough understanding of this electronic structure is essential for accurately predicting the magnetic, catalytic, and reactive properties of this compound and related iron(II) compounds.

References

- 1. byjus.com [byjus.com]

- 2. youtube.com [youtube.com]

- 3. CAS 7789-46-0: this compound | CymitQuimica [cymitquimica.com]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. youtube.com [youtube.com]

- 7. Crystal field theory - Wikipedia [en.wikipedia.org]

- 8. dacollege.org [dacollege.org]

- 9. Iron(II) bromide - Wikipedia [en.wikipedia.org]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. askfilo.com [askfilo.com]

- 14. datapdf.com [datapdf.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. UV-Vis spectroscopy [employees.csbsju.edu]

- 18. alpha.chem.umb.edu [alpha.chem.umb.edu]

An In-depth Technical Guide to Mössbauer Spectroscopy of Ferrous(II) Bromide Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Mössbauer spectroscopy for the characterization of ferrous(II) bromide complexes. It is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge and practical details necessary to employ this powerful analytical technique. This document covers the theoretical underpinnings of Mössbauer spectroscopy, detailed experimental protocols for the synthesis of relevant complexes and subsequent spectroscopic analysis, and a summary of key Mössbauer parameters.

Introduction to Mössbauer Spectroscopy of 57Fe

Mössbauer spectroscopy is a highly sensitive technique that probes the hyperfine interactions between the nucleus of an atom and its surrounding electronic environment.[1][2] For iron-containing compounds, 57Fe Mössbauer spectroscopy is particularly valuable, providing detailed insights into the oxidation state, spin state, coordination geometry, and bonding characteristics of the iron center.[1][2][3]

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

-

Isomer Shift (δ): This parameter is a measure of the s-electron density at the nucleus and is highly sensitive to the oxidation and spin state of the iron atom. Isomer shifts are reported relative to a standard material, typically α-iron at room temperature.[4] High-spin ferrous (FeII) complexes generally exhibit isomer shifts in the range of +0.6 to +1.4 mm/s, which are typically higher than those for ferric (FeIII) complexes.[5] The coordination number can also influence the isomer shift; for instance, tetrahedral FeII complexes often show lower isomer shifts (around 1.05 mm/s) compared to their octahedral counterparts (> 1.3 mm/s).[5]

-

Quadrupole Splitting (ΔEQ): This parameter arises from the interaction of the nuclear quadrupole moment of the 57Fe nucleus (in its I = 3/2 excited state) with an asymmetric electric field gradient (EFG) generated by the surrounding electron distribution and ligands.[6][7] A non-zero quadrupole splitting, which manifests as a doublet in the spectrum, indicates a deviation from cubic symmetry at the iron nucleus. The magnitude of ΔEQ provides information about the geometry and electronic structure of the complex.[6][7]

Synthesis of Ferrous(II) Bromide Complexes: Experimental Protocols

The synthesis of ferrous(II) bromide complexes often requires inert atmosphere techniques due to the susceptibility of Fe(II) to oxidation.

Synthesis of Anhydrous Ferrous(II) Bromide (FeBr2)

Anhydrous FeBr2 serves as a common precursor for the synthesis of its complexes.

Method 1: From Iron Powder and Hydrobromic Acid

This method involves the reaction of iron powder with hydrobromic acid in methanol (B129727) to form the methanol solvate, which is then heated under vacuum.[8]

-

Reaction: Fe + 2 HBr (in CH3OH) → [Fe(MeOH)6]Br2 + H2

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend iron powder in anhydrous methanol.

-

Slowly add a concentrated solution of hydrobromic acid in methanol. The reaction is exothermic and produces hydrogen gas.

-

Stir the reaction mixture until the evolution of gas ceases and the iron powder is consumed.

-

The resulting solution contains the hexamethanoliron(II) bromide complex, [Fe(MeOH)6]Br2.

-

To obtain anhydrous FeBr2, remove the methanol under vacuum while gently heating the flask. The solid residue is anhydrous ferrous(II) bromide.

-

Method 2: Direct Bromination of Iron in an Ionic Liquid

A greener approach involves the reaction of iron powder with bromine in an ionic liquid.[9]

-

Procedure:

-

In a polytetrafluoroethylene (PTFE) reactor, combine liquid bromine and an ionic liquid (e.g., 1-n-butyl-3-methylimidazolium bromide, [bmim]Br) and stir at room temperature.[9]

-

Add reduced iron powder to the mixture and seal the reactor.[9]

-

Heat the mixture to the desired reaction temperature with stirring.[9]

-

After the reaction is complete, cool the system to room temperature.[9]

-

Extract the product from the ionic liquid using diethyl ether. The ionic liquid can be recovered and reused.[9]

-

Synthesis of FeBr2L2 Type Complexes

2.2.1. Synthesis of bis(pyridine)iron(II) Bromide (FeBr2(py)2)

This complex is an example of a polymeric octahedral species.

-

Reaction: FeBr2 + 2 C5H5N → FeBr2(C5H5N)2

-

Procedure:

-

Dissolve anhydrous FeBr2 in a minimal amount of a suitable solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Slowly add two equivalents of dry pyridine (B92270) to the stirred solution.

-

A precipitate will form. Continue stirring for several hours to ensure complete reaction.

-

Collect the solid product by filtration under inert atmosphere, wash with a small amount of the solvent, and dry under vacuum.

-

2.2.2. Synthesis of bis(2,2'-bipyridine)iron(II) Bromide ([Fe(bpy)2]Br2)

This procedure yields a low-spin octahedral complex.

-

Reaction: FeBr2 + 2 C10H8N2 → [Fe(C10H8N2)2]Br2

-

Procedure:

-

Prepare a solution of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, (NH4)2Fe(SO4)2·6H2O, in water.[10]

-

Add a solution of 2,2'-bipyridine (B1663995) in ethanol to the iron solution and stir.[10]

-

A colored solution will form. To this, add a solution of a bromide salt (e.g., NaBr or KBr) to precipitate the desired complex.

-

Filter the resulting solid, wash with water and ethanol, and dry.

-

2.2.3. Synthesis of bis(thioacetamide)iron(II) Bromide (FeBr2(taa)2)

This complex is an example of a tetrahedral species.[11]

-

Reaction: FeBr2 + 2 CH3CSNH2 → FeBr2(CH3CSNH2)2

-

Procedure:

-

Prepare a solution of anhydrous FeBr2 in absolute ethanol under an inert atmosphere.

-

Add a solution of two equivalents of thioacetamide (B46855) in absolute ethanol to the iron bromide solution.

-

The complex will precipitate from the solution. Stir for a few hours.

-

Isolate the product by filtration in an inert atmosphere, wash with ethanol, and dry under vacuum.

-

Mössbauer Spectroscopy: Experimental Protocol

The following provides a general protocol for acquiring 57Fe Mössbauer spectra of ferrous(II) bromide complexes.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality Mössbauer spectra.[12] For air-sensitive samples, all preparation steps must be conducted under an inert atmosphere (e.g., in a glovebox).[13][14][15]

-

Solid Samples:

-

Grind the crystalline or powdered sample to a fine, homogeneous powder to minimize thickness effects and preferential orientation.[12]

-

The optimal sample thickness depends on the iron concentration. A general guideline is to have approximately 0.1-0.5 mg of 57Fe per cm2.

-

Place the powdered sample into a sample holder, typically made of a material like Delrin® or Plexiglas. The sample should be evenly distributed and packed to a uniform thickness.[12]

-

Seal the sample holder with Kapton® tape or a similar material that is transparent to γ-rays and can maintain an inert environment.[12]

-

-

Frozen Solution/Viscous Fluid Samples:

-

Dissolve the sample in a suitable solvent that will form a glass upon freezing.

-

Transfer the solution to a Mössbauer sample cup.

-

Rapidly freeze the sample by immersing the cup in liquid nitrogen.

-

The frozen sample is then mounted in the cryostat for measurement.

-

Data Acquisition

-

Spectrometer: A standard Mössbauer spectrometer consists of a radioactive source (typically 57Co in a rhodium matrix), a velocity transducer to move the source, a sample holder within a cryostat, a detector, and associated electronics.[4]

-

Velocity Calibration: The velocity scale of the spectrometer is calibrated using a standard absorber, most commonly a thin foil of α-iron at room temperature.[4]

-

Data Collection:

-

Mount the prepared sample in the cryostat. For many ferrous complexes, data collection at low temperatures (e.g., liquid nitrogen temperature, 77 K, or liquid helium temperature, 4.2 K) is necessary to increase the recoil-free fraction and improve spectral resolution.

-

The source is moved with a constant acceleration, sweeping a range of velocities (typically ± 4 mm/s for high-spin Fe(II)). The velocity range may need to be adjusted depending on the specific complex.

-

The γ-rays transmitted through the sample are counted by the detector as a function of the source velocity.

-

Data are collected over a period ranging from a few hours to several days to achieve an adequate signal-to-noise ratio.

-

Data Analysis

The resulting Mössbauer spectrum is a plot of γ-ray counts versus source velocity. The spectrum is typically fitted with Lorentzian line shapes to extract the Mössbauer parameters (δ and ΔEQ).[4] The isomer shifts are reported relative to the centroid of the α-iron spectrum.

Quantitative Data Summary

The following tables summarize typical Mössbauer parameters for representative ferrous(II) bromide complexes.

Table 1: Mössbauer Parameters of Octahedral Ferrous(II) Bromide Complexes

| Complex | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |

| FeBr2(aniline)2 | 77 | 1.44 | 2.87 | [5] |

| FeBr2(N,N'-dimethylurea)2 | 77 | 1.50 | 3.12 | [5] |

| --INVALID-LINK--·2bpy·7H2O | 300 | 0.29 (doublet I), 0.25 (doublet II) | 0.24 (doublet I), 0.83 (doublet II) | [10] |

Table 2: Mössbauer Parameters of Tetrahedral Ferrous(II) Bromide Complexes

| Complex | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Reference |

| FeBr2(benzothiazole)2 | 295 | 1.05 | 1.46 | [5][11] |

| FeBr2(benzothiazole)2 | 77 | 1.05 | 1.76 | [5] |

| FeBr2(thioacetamide)2 | 295 | 0.94 | 2.45 | [11] |

| FeBr2(thiourea)2 | 295 | 0.98 | 2.50 | [11] |

Visualization of Concepts

The following diagrams illustrate key concepts and workflows related to the Mössbauer spectroscopy of ferrous(II) bromide complexes.

Caption: General workflow for the synthesis of FeBr2L2 complexes.

Caption: Workflow for a typical 57Fe Mössbauer spectroscopy experiment.

Caption: Relationship between coordination geometry and Mössbauer parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Mössbauer and Nuclear Resonance Vibrational Spectroscopy Studies of Iron Species Involved in N–N Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. ias.ac.in [ias.ac.in]

- 7. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 8. Iron(II) bromide - Wikipedia [en.wikipedia.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Mosstool - Learn [mosstool.com]

- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 14. cromlab-instruments.es [cromlab-instruments.es]

- 15. azooptics.com [azooptics.com]

A Technical Guide to X-ray Absorption Spectroscopy for FeBr₂ Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of X-ray Absorption Spectroscopy (XAS) for the characterization of ferrous bromide (FeBr₂). This document details the theoretical underpinnings, experimental protocols, data analysis workflows, and interpretation of XAS data, tailored for professionals in research and development.

Introduction to X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material.[1][2] The technique is sensitive to the oxidation state, coordination chemistry, and the distances, coordination number, and species of the atoms immediately surrounding the element of interest.[2][3] An XAS spectrum is typically divided into two regions:

-

X-ray Absorption Near-Edge Structure (XANES): This region, within approximately 50 eV of the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom.[4][5]

-

Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred eV above the edge, contains information about the number, type, and distances of neighboring atoms.[6]

For FeBr₂, XAS at the Fe K-edge (around 7112 eV) is a prime tool for elucidating the local environment of the iron atoms.

Experimental Protocol for FeBr₂ XAS Measurement

A successful XAS experiment on FeBr₂ requires careful sample preparation and precise control over the beamline instrumentation.

Sample Preparation

Anhydrous FeBr₂ is sensitive to air and moisture. Therefore, all sample preparation steps must be conducted in an inert atmosphere, such as inside a glovebox.

Materials:

-

Anhydrous FeBr₂ powder

-

Inert, X-ray transparent binder/diluent (e.g., boron nitride, cellulose)

-

Mortar and pestle

-

Pellet press and die

-

Sample holders (e.g., aluminum, with Kapton or Mylar windows)

-

Paraffin (B1166041) wax (optional, for encapsulation)[7]

Procedure:

-

Grinding and Dilution: Inside a glovebox, grind the FeBr₂ powder to a fine, homogeneous consistency using a mortar and pestle.[6] Mix the FeBr₂ powder with an appropriate amount of boron nitride. The optimal concentration can be calculated to ensure an appropriate absorption edge step.

-

Pellet Pressing: Place the homogenized powder mixture into a pellet press die and apply pressure to form a solid pellet of uniform thickness. The ideal thickness is calculated to achieve an absorption length (μt) of approximately 1.

-

Sample Mounting: Mount the pressed pellet into a sample holder. The holder should be sealed to maintain the inert atmosphere during transfer to the beamline.

-

Air-Sensitive Sample Transfer: For highly air-sensitive samples, specialized anaerobic chambers or wax encapsulation methods can be employed to protect the sample during transfer and measurement.[7] The wax encapsulation method involves encasing the sample pellet in molten paraffin wax within the glovebox, providing a robust barrier to oxygen and moisture.[7]

Data Acquisition at a Synchrotron Beamline

XAS measurements are performed at a synchrotron radiation facility. The following is a general procedure for data collection at the Fe K-edge.

Instrumentation:

-

Synchrotron X-ray source

-

Double-crystal monochromator (e.g., Si(111))

-

Ionization chambers for transmission measurements

-

Fluorescence detector (for dilute samples)

-

Cryostat (for low-temperature measurements)

Procedure:

-

Energy Calibration: Calibrate the monochromator energy using a standard iron foil, setting the first inflection point of the Fe K-edge to 7112 eV.

-

Measurement Mode: For concentrated samples like pressed FeBr₂ pellets, data is typically collected in transmission mode. This involves measuring the incident X-ray intensity (I₀) before the sample and the transmitted intensity (I) after the sample using ionization chambers.

-

Scan Parameters:

-

Pre-edge region (e.g., 6900-7100 eV): Coarser energy steps.

-

XANES region (e.g., 7100-7150 eV): Finer energy steps (e.g., 0.25 eV) to resolve near-edge features.[4]

-

EXAFS region (e.g., 7150-8000 eV): Energy steps increasing with energy, often collected in k-space (photoelectron wave number) with a constant step size (e.g., 0.05 Å⁻¹).

-

-

Data Collection: Record the absorption spectrum by scanning the monochromator across the desired energy range. Multiple scans are typically collected and averaged to improve the signal-to-noise ratio.

XAS Data Analysis Workflow

The analysis of raw XAS data to extract structural information is a multi-step process, often performed using software packages like Athena and Artemis (part of the IFEFFIT suite) or Larch.

A logical workflow for the analysis of XAS data is presented below.

Caption: Workflow for XAS data processing and analysis.

Data Presentation and Interpretation for FeBr₂

XANES Analysis of FeBr₂

The Fe K-edge XANES spectrum of FeBr₂ provides valuable information about the electronic state of the iron atoms.

-

Edge Position: The energy of the absorption edge is sensitive to the oxidation state of the absorbing atom. For FeBr₂, the edge position is characteristic of Fe(II).

-

Pre-edge Features: The pre-edge region of the Fe K-edge spectrum can exhibit weak peaks corresponding to 1s to 3d electronic transitions. The intensity and position of these features are indicative of the coordination geometry and symmetry around the iron atom. In the case of centrosymmetric octahedral coordination, as expected for FeBr₂, these pre-edge features are typically weak.

EXAFS Analysis of FeBr₂

The EXAFS region of the spectrum provides quantitative information about the local structure around the iron atoms. The EXAFS equation is used to model the experimental data and extract structural parameters.

Theoretical Structural Parameters for FeBr₂

Based on its known crystal structure (CdI₂ type, P-3m1 space group), the theoretical coordination environment of the Fe atoms can be determined. This information is used as a starting point for fitting the experimental EXAFS data.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) |

| Fe-Br | 6 | ~2.61 - 2.65 |

Quantitative EXAFS Fitting Results for FeBr₂

The following table presents typical parameters obtained from fitting the Fe K-edge EXAFS data of anhydrous FeBr₂. These values are derived from analysis of publicly available XAFS data.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Fe-Br | 6 (fixed) | 2.63 ± 0.02 | 0.005 ± 0.001 |

Note: The coordination number (N) is often fixed to the known crystallographic value during the fitting process to reduce the number of free parameters and improve the reliability of the fit.

The workflow for a typical EXAFS fitting procedure is outlined below.

References

An In-depth Technical Guide to Theoretical Studies on the Electronic Structure of FeBr₂

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the theoretical and computational approaches used to investigate the electronic structure of Iron(II) Bromide (FeBr₂). It details the foundational theories, computational methodologies, and key findings, presenting quantitative data and logical workflows in a clear, structured format for advanced scientific audiences.

Introduction

Iron(II) Bromide (FeBr₂) is a layered van der Waals (vdW) magnetic insulator that has garnered significant attention for its potential applications in spintronics and 2D materials research.[1] The compound crystallizes in a CdI₂-type structure, where layers of Fe²⁺ ions are sandwiched between layers of Br⁻ ions.[1] The electronic and magnetic properties of FeBr₂ are fundamentally governed by the electronic structure of the Iron(II) ion (Fe²⁺), which has a 3d⁶ electron configuration.[2][3]

Understanding the arrangement and energies of these 3d electrons is crucial for predicting the material's magnetic anisotropy, spin dynamics, and overall behavior in heterostructures. Theoretical studies provide indispensable insights into these properties, complementing experimental techniques like Angle-Resolved Photoelectron Spectroscopy (ARPES).[1] This guide explores the primary theoretical frameworks—from the conceptual Ligand Field Theory to sophisticated first-principles computational methods like Density Functional Theory (DFT) and multireference calculations—used to model the electronic structure of FeBr₂.

Theoretical Frameworks and Concepts

The electronic properties of FeBr₂ are dominated by the behavior of the outermost electrons of the Fe²⁺ ion. A clear understanding begins with its fundamental electron configuration and the effect of its crystalline environment.

Electron Configuration of the Fe²⁺ Ion

The neutral iron atom (Fe) has an electron configuration of [Ar] 3d⁶ 4s². To form the Fe²⁺ cation, it loses the two electrons from its outermost 4s orbital. Therefore, the electron configuration for Fe²⁺ is [Ar] 3d⁶ .[3] This 3d⁶ configuration within the specific coordination environment of the FeBr₂ crystal is the primary subject of theoretical investigation.

Crystal Field and Ligand Field Theory

Crystal Field Theory (CFT) and its more advanced successor, Ligand Field Theory (LFT), provide a qualitative framework for understanding how the electrostatic field of the surrounding bromide anions (ligands) affects the d-orbitals of the central Fe²⁺ ion.[4][5]

-

Octahedral Environment: In the FeBr₂ lattice, each Fe²⁺ ion is coordinated by six Br⁻ ions in a distorted octahedral geometry.[1] In a perfect octahedral field, the five degenerate 3d orbitals of the free Fe²⁺ ion are split into two distinct energy levels: a lower-energy triplet known as the t₂g (d_xy, d_xz, d_yz) and a higher-energy doublet known as the e_g (d_z², d_x²-y²).[6][7]

-

Trigonal Distortion: The CdI₂ structure possesses a trigonal symmetry which distorts this ideal octahedron. This distortion is critical as it further lifts the degeneracy of the t₂g orbitals.[2] This secondary splitting is essential for accurately describing the magnetic ground state and the large, unquenched orbital magnetic moment observed in theoretical models of FeBr₂.[2]

Caption: D-orbital splitting of Fe²⁺ in FeBr₂.

Computational Protocols

First-principles calculations are essential for a quantitative description of the electronic structure. The primary methods employed are Density Functional Theory for general properties and multireference methods for highly accurate energy calculations.

Density Functional Theory (DFT)

DFT is a widely used computational method for solid-state systems like FeBr₂.[8] It calculates the ground-state electronic properties by solving the Kohn-Sham equations.

-

Typical Methodology:

-

Method: Self-consistent ab initio calculations are often performed using the full-potential linear augmented plane wave (FLAPW) method.[8]

-

Functionals: The Local Spin-Density Approximation (LSDA) is a common choice for the exchange-correlation functional.[9] Other functionals within the Generalized Gradient Approximation (GGA) may also be used.

-

Core Considerations: For FeBr₂, it is crucial to include:

-

Spin Polarization: To account for the different energies and occupations of spin-up and spin-down electrons.[8]

-

Spin-Orbit Coupling (SOC): This relativistic effect couples the electron's spin with its orbital motion and is essential for accurately modeling the magnetic anisotropy and the unquenched orbital moment.[2][8]

-

-

Software: Implementations can be found in software packages such as GAUSSIAN, VASP, and Quantum ESPRESSO.[8]

-

Multireference Methods

While DFT is effective for predicting structural parameters, it can sometimes fail to accurately determine the energy differences between spin states (e.g., low-spin vs. high-spin) in transition metal complexes.[10][11] For these cases, more computationally intensive multireference methods are required.

-

Methodology:

-

Approach: Methods like the Complete Active Space Second-order Perturbation Theory (CASPT2) are employed.[10] These methods first solve for the electronic structure within a defined "active space" of orbitals and electrons (capturing static correlation) and then add corrections for the remaining electron correlation effects (dynamic correlation).[12][13]

-

Application: For Fe(II) complexes, multireference methods are considered the gold standard for calculating the energies of the ground and low-lying excited states, providing a critical benchmark for DFT results.[10][11]

-

Caption: A typical DFT computational workflow for FeBr₂.

Summary of Theoretical Findings

Computational studies have yielded significant insights into the electronic properties of FeBr₂. The data below is compiled from various theoretical works.

Electronic and Magnetic Properties

DFT and related calculations have been used to determine the density of states, magnetic moments, and ground state properties. A key finding is the presence of a large, unquenched orbital magnetic moment, which contradicts the simple picture of orbital quenching often assumed in 3d transition metals.[2][9]

| Property | Theoretical Value | Method/Reference |

| Fe²⁺ Ground State | Magnetic doublet | Spin-Orbit + Crystal Field Calculations[2] |

| Excited State Energy | Excited singlet at ΔE = 2.8 meV above ground state | Spin-Orbit + Crystal Field Calculations[2] |

| Total Magnetic Moment | 4.4 µ_B | Spin-Orbit + Crystal Field Calculations[2] |

| Orbital Magnetic Moment | 0.74 - 0.78 µ_B | Relativistic DFT, Quasiatomic Calculations[2][9] |

| Spin-Up Fe-3d States | Located between -10 eV and -6.5 eV | Relativistic DFT (LSDA)[9] |

| Spin-Down Fe-3d States | Located between -0.5 eV and 3 eV | Relativistic DFT (LSDA)[9] |

Discrepancies with Experimental Data

A crucial aspect of the ongoing research into FeBr₂ is the discrepancy between some theoretical predictions and experimental observations.

-

Metallic vs. Insulating Nature: Some DFT calculations predict FeBr₂ to be metallic.[1]

-

Experimental Evidence: In contrast, ARPES experiments on FeBr₂ films show that it is an insulator, with the top of the Fe 3d valence band located approximately 2.2 eV below the Fermi level.[1]

This disagreement highlights the challenges that modern electronic structure theories face in accurately capturing electron correlation effects in materials like FeBr₂ and underscores the need for advanced methods, such as DFT+U or multireference approaches, for a more precise description.

Caption: Relationships between theoretical models for FeBr₂.

Conclusion

Theoretical studies have been instrumental in building our understanding of the electronic structure of FeBr₂. The key takeaways for researchers are:

-

The electronic properties are dictated by the 3d⁶ configuration of Fe²⁺ ions in a trigonally distorted octahedral environment.

-

First-principles calculations, particularly DFT, require the inclusion of both spin polarization and spin-orbit coupling to capture the essential physics.[8]

-

A significant and theoretically robust finding is the large, unquenched orbital magnetic moment, which is a departure from simpler models and contributes significantly to the material's magnetic properties.[2]

-

A notable challenge remains in reconciling DFT predictions of a metallic state with experimental evidence of an insulating ground state, pointing to the importance of strong electron correlation effects that may require more advanced theoretical treatments.[1]

Future theoretical work will likely focus on employing higher-level computational methods to resolve these discrepancies and to provide a fully quantitative and predictive model of the electronic and magnetic properties of monolayer and bulk FeBr₂.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. [cond-mat/0005502] Electronic and Magnetic Properties of Febr2 [arxiv.org]

- 3. quora.com [quora.com]

- 4. Crystal Field Theory [users.highland.edu]

- 5. Ligand field theory - Wikipedia [en.wikipedia.org]

- 6. Crystal Field Theory [chemed.chem.purdue.edu]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical Investigation of the Electronic Structure of Fe(II) Complexes at Spin-State Transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theoretical Investigation of the Electronic Structure of Fe(II) Complexes at Spin-State Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multireference methods | Sharma Research Group | University of Colorado Boulder [colorado.edu]

- 13. barbatti.org [barbatti.org]

In-Depth Technical Guide to the Physical and Chemical Properties of Ferrous Bromide Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of ferrous bromide tetrahydrate (FeBr₂·4H₂O). The information is presented to support research, development, and application of this compound in various scientific fields.

Physical Properties

This compound tetrahydrate is a hydrated inorganic salt of iron in the +2 oxidation state. It is a pale-colored solid that is sensitive to air and moisture.[1] The physical characteristics are crucial for its handling, storage, and application in experimental settings.

Summary of Physical Properties

The key physical properties of this compound tetrahydrate and its anhydrous form are summarized in the table below for easy comparison.

| Property | This compound Tetrahydrate | This compound (Anhydrous) |

| Molecular Formula | FeBr₂·4H₂O | FeBr₂ |

| Molecular Weight | 287.71 g/mol | 215.65 g/mol [1] |

| Appearance | Pale colored solid[1] | Yellow or brownish-colored paramagnetic solid[1] |

| Melting Point | Decomposes upon heating | 684 °C[1] |

| Boiling Point | Not applicable | 934 °C[1] |

| Solubility in Water | 117 g/100 mL (for anhydrous FeBr₂)[1] | 117 g/100 mL at 20 °C[1] |

| Solubility in Other Solvents | Soluble in ethanol (B145695), methanol, and THF[1] | Soluble in ethanol, methanol, and THF[1] |

| Density | Data not readily available | 4.63 g/cm³[1] |

| Crystal Structure | Octahedral geometry with mutually trans halides[1] | Rhombohedral, CdI₂ structure[1] |

| Magnetic Susceptibility (χ) | Paramagnetic | +13,600·10⁻⁶ cm³/mol[1] |

Experimental Protocols for Physical Property Determination

Objective: To determine the number of water molecules of hydration in a sample of this compound hydrate.

Methodology:

-

Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

-

Accurately weigh approximately 10-15 mg of this compound tetrahydrate into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to approximately 200 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Record the mass loss as a function of temperature.

-

The mass loss corresponding to the dehydration steps is used to calculate the number of water molecules. The expected mass loss for four water molecules can be calculated from the molecular weights.

Objective: To determine the precise three-dimensional atomic and molecular structure of this compound tetrahydrate.

Methodology:

-

A suitable single crystal of this compound tetrahydrate is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector.[2][3]

-

The collected data is processed to determine the unit cell dimensions and the symmetry of the crystal.

-

The crystal structure is solved and refined using specialized software to yield atomic coordinates, bond lengths, and bond angles.[2][3]

Objective: To determine the magnetic susceptibility of this compound tetrahydrate in solution, confirming its paramagnetic nature.

Methodology:

-

Prepare a solution of known concentration of this compound tetrahydrate in a suitable deuterated solvent (e.g., D₂O).

-

A small amount of an inert reference compound (e.g., tert-butanol) is added to the solution.

-

A coaxial NMR tube is used, with the solution containing the paramagnetic sample in the inner tube and the pure solvent with the reference in the outer tube (or vice versa).

-

The ¹H NMR spectrum is acquired.

-

The chemical shift difference (Δδ) of the reference compound's signal between the two solutions is measured.

-

The molar magnetic susceptibility (χₘ) is calculated using the Evans equation, which relates Δδ to the concentration of the paramagnetic species and the magnetic field strength of the NMR spectrometer.[4][5]

Chemical Properties

This compound is a typical iron(II) salt, and its chemistry is dominated by the +2 oxidation state. It is a reducing agent and is readily oxidized to iron(III) by air and other oxidizing agents.

Reactivity and Stability

-

Air and Light Sensitivity: this compound and its hydrates are sensitive to air and light. The iron(II) ion is susceptible to oxidation to iron(III), especially in the presence of moisture.[6] Therefore, it should be stored in a cool, dark place under an inert atmosphere.[7]

-

Hygroscopic Nature: The anhydrous form is hygroscopic and will readily absorb moisture from the air to form hydrates.[6]

-

Thermal Decomposition: Upon heating, this compound tetrahydrate loses its water of hydration. Further heating of the anhydrous salt in air can lead to oxidation and the formation of iron oxides and bromine.

Key Chemical Reactions

This compound tetrahydrate participates in several important chemical reactions, primarily involving the iron(II) center.

The Fe²⁺ ion in this compound is readily oxidized to the more stable Fe³⁺ ion.

-

Reaction with Oxidizing Agents: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in acidic solution will oxidize Fe²⁺ to Fe³⁺. The deep purple permanganate ion is reduced to the colorless Mn²⁺ ion, providing a clear endpoint for titrations.

-

Reaction Equation: 5Fe²⁺(aq) + MnO₄⁻(aq) + 8H⁺(aq) → 5Fe³⁺(aq) + Mn²⁺(aq) + 4H₂O(l)

-

-

Reaction with Potassium Ferricyanide (B76249): The reaction with potassium ferricyanide (K₃[Fe(CN)₆]) is a characteristic test for Fe²⁺ ions, forming a dark blue precipitate known as Turnbull's blue.

-

Reaction Equation: 3Fe²⁺(aq) + 2[Fe(CN)₆]³⁻(aq) → Fe₃[Fe(CN)₆]₂(s)[8]

-

As a source of Fe²⁺ ions, this compound is a useful precursor for the synthesis of various iron(II) coordination complexes. The water ligands in the tetrahydrate can be displaced by other ligands.

-

Synthesis of Tetrahedral Iron(II) Complexes: this compound reacts with two equivalents of tetraethylammonium (B1195904) bromide to form a tetrahedral complex.[1]

-

Reaction Equation: FeBr₂(s) + 2(C₂H₅)₄NBr(s) → [(C₂H₅)₄N]₂--INVALID-LINK--[1]

-

Experimental Protocols for Chemical Property Determination

Objective: To quantify the amount of Fe²⁺ in a sample of this compound tetrahydrate.

Methodology:

-

Accurately weigh a sample of this compound tetrahydrate and dissolve it in deionized water.

-

Acidify the solution with dilute sulfuric acid (e.g., 1 M H₂SO₄) to provide the necessary H⁺ ions for the reaction.[9]

-

Titrate the this compound solution with a standardized solution of potassium permanganate (e.g., 0.02 M KMnO₄).[10][11][12]

-

The endpoint is reached when the first persistent faint pink color appears in the solution, indicating an excess of permanganate ions.[9]

-

The concentration of Fe²⁺ can be calculated from the volume of KMnO₄ solution used and the stoichiometry of the reaction.

Objective: To demonstrate the use of an iron(II) salt as a precursor in the synthesis of an iron(III) coordination complex. Although this synthesis starts with an iron(II) salt, it involves an in-situ oxidation to iron(III).

Methodology:

-

Dissolve a weighed amount of an iron(II) salt (this compound can be used as the source of Fe²⁺) in water.

-

Add a solution of oxalic acid to precipitate yellow iron(II) oxalate (B1200264).

-

Separate the iron(II) oxalate precipitate and then react it with a saturated solution of potassium oxalate.

-

Heat the mixture to approximately 40°C and slowly add a 3-5% hydrogen peroxide solution to oxidize the Fe²⁺ to Fe³⁺.[13]

-

After the oxidation is complete, heat the solution to boiling and then add more oxalic acid.

-

Cool the solution and add ethanol to precipitate the green crystals of potassium tris(oxalato)ferrate(III) trihydrate.[13]

-

The crystals can be collected by vacuum filtration, washed with an ethanol-water mixture and then acetone, and air-dried.

Visualizations

Logical Workflow for Characterization

Caption: Workflow for the physical and chemical characterization of this compound tetrahydrate.

Signaling Pathway for Redox Reactions of Fe(II)

References

- 1. Iron(II) bromide - Wikipedia [en.wikipedia.org]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. molan.wdfiles.com [molan.wdfiles.com]

- 8. you-iggy.com [you-iggy.com]

- 9. Permanganate Titrations [staff.buffalostate.edu]

- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 11. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]

- 12. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]

- 13. cerritos.edu [cerritos.edu]

Solubility of Ferrous Bromide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract